molecular formula C11H14O2 B1582423 Ethyl 2,4-dimethylbenzoate CAS No. 33499-42-2

Ethyl 2,4-dimethylbenzoate

Cat. No. B1582423
CAS RN: 33499-42-2
M. Wt: 178.23 g/mol
InChI Key: RJYPOWRKMKNFHH-UHFFFAOYSA-N
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Description

Ethyl 2,4-dimethylbenzoate is a chemical compound with the linear formula C11H14O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of Ethyl 2,4-dimethylbenzoate is represented by the linear formula C11H14O2 . The molecular weight is 178.23 .


Physical And Chemical Properties Analysis

Ethyl 2,4-dimethylbenzoate has a molecular weight of 178.23 . It is a liquid at room temperature . The density is predicted to be 1.010±0.06 g/cm3 .

Scientific Research Applications

Antifungal and Cytotoxic Activities

Ethyl 2,4-dimethylbenzoate has been studied for its potential in antifungal and cytotoxic applications. Notably, a study by Silva et al. (2005) identified ethyl 2,4-dihydroxy-5,6-dimethylbenzoate, a related compound, as having strong antifungal activity against phytopathogenic fungi and cytotoxicity against human cervical tumor cells. This highlights its potential use in developing antifungal agents and cancer treatments.

Synthesis and Chemical Properties

The synthesis and chemical properties of derivatives of ethyl 2,4-dimethylbenzoate have been explored in various studies. For instance, Bartlett et al. (1983) in their study, detailed the synthesis and regiospecific deoxygenation of β-resorcylic ester derivatives leading to compounds like ethyl 4-hydroxy-2,3-dimethylbenzoate (Bartlett, Holker, O'brien, & Simpson, 1983). Such studies are crucial for understanding the compound's behavior and potential applications in chemical synthesis.

Novel Phenolic Derivatives

Research has also been conducted on novel phenolic derivatives related to ethyl 2,4-dimethylbenzoate. Ding et al. (2020) isolated a new compound, ethyl 4-ethoxy-2-hydroxy-3,6-dimethylbenzoate, from the fungus Nigrospora sphaerica, showing significant antifungal activity (Ding, Wu, Qin, Xie, Chen, & Li, 2020). These findings contribute to the development of new antifungal agents and understanding of fungal metabolites.

Antineoplastic Properties

Ethyl 2-cyano-3,3-dimethyl-4-phenylbutanoate, a related compound, has been shown to have potential antineoplastic properties. A study by Markosyan et al. (2014) explored the synthesis of compounds with potential cancer treatment capabilities (Markosyan, Torshirzad, Shakhbazyan, & Arsenyan, 2014). This broadens the scope of research into therapeutic applications related to ethyl 2,4-dimethylbenzoate.

Safety And Hazards

Ethyl 2,4-dimethylbenzoate is labeled with the GHS07 pictogram . The hazard statement is H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

ethyl 2,4-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-4-13-11(12)10-6-5-8(2)7-9(10)3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYPOWRKMKNFHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10187134
Record name Ethyl 2,4-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,4-dimethylbenzoate

CAS RN

33499-42-2
Record name Benzoic acid, 2,4-dimethyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33499-42-2
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Record name Ethyl 2,4-dimethylbenzoate
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Record name Ethyl 2,4-dimethylbenzoate
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Record name Ethyl 2,4-dimethylbenzoate
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Synthesis routes and methods

Procedure details

To a solution of commercially available 2,4-dimethylbenzoic acid (67.8 g, 451 mmol) in 1000 mL of ethanol was added 10 mL of sulfuric acid. The mixture was refluxed over night, cooled down and was neutralized by adding calcium hydroxide in small portions (˜30 g). The suspension was filtered over celite and concentrated in vacuo. The crude product was purified by vacuum distillation yielding 76.4 g (95%) of 1 as a colorless oil: 1H-NMR (400 MHz, CDCl3): δ 1.38 (t, J=7.3 Hz, 3H), 2.34 (s, 3H), 2.57 (s, 3H), 4.33 (q, J=7.2 Hz, 2H), 7.01-7.06 (m, 2H), 7.82 (d, J=8.5 Hz, 1H); 13C-NMR (100 MHz, CDCl3): δ 14.3, 21.3, 21.7, 60.4, 126.3, 126.9, 130.7, 132.4, 140.1, 142.3, 167.6; MS (ESI) m/z=133.0 (100), 132.0 (57), 178.1 (M+, 51).
Quantity
67.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
CAL Mahaffy, J Hamilton - … and Reactivity in Inorganic and Metal …, 1987 - Taylor & Francis
The tricarbonylchromium complexes of the following esters have been prepared: ethyl benzoate, ethyl 2-toluate, ethyl 3-toluate, ethyl 4-toluate, ethyl 2,4-dimethylbenzoate, ethyl 3,5-…
Number of citations: 0 www.tandfonline.com
RN Mirrington, KJ Schmalzl - The Journal of Organic Chemistry, 1969 - ACS Publications
The structures and stereochemistry of the major Diels-Alder adducts of 1, 3-dimethyl-1, 3-cyclohexadiene (2) with methyl vinyl ketone, methyl acrylate, and ethyl propicíate have been …
Number of citations: 18 pubs.acs.org
MS Yang, SS Lu, CP Rao, YF Tsai… - The Journal of Organic …, 2003 - ACS Publications
Synthesis and photochemistry of several title compounds 1−3 containing multiple chromophoric systems are described. The Diels−Alder reactions of 2,6,6-trimethylcyclohexa-2,4-…
Number of citations: 18 pubs.acs.org
MA Al-Aseer - 1983 - search.proquest.com
The kinetics of the reactions of alkyllithium reagents with ketones and esters in cyclohexane and benzene have been investigated by stopped-flow infrared spectroscopy at 25.0 (…
Number of citations: 3 search.proquest.com
T Zarganes-Tzitzikas, GS Clemente, PH Elsinga… - Molecules, 2019 - mdpi.com
Imaging techniques, such as positron emission tomography (PET), represent great progress in the clinical development of drugs and diagnostics. However, the efficient and timely …
Number of citations: 16 www.mdpi.com
I Ciuca, O Solomon, CA Grigore, L Anghel… - Materiale …, 2021 - ibn.idsi.md
A significant part of the research and production activities is represented in the field of bioengineering by the biomaterials used in hard tissue restorations. They are of great interest in …
Number of citations: 7 ibn.idsi.md
GS Clemente, T Zarganes-Tzitzikas, PH Elsinga… - research.rug.nl
Molecular imaging techniques, such as positron emission tomography (PET), represent great progress in the clinical diagnosis and development of drugs. However, the efficient and …
Number of citations: 0 research.rug.nl
JS Jeon, N Carreno-Quintero… - Modulation of …, 2020 - scholarlypublications …
Beneficial rhizobacteria can promote plant growth and induce resistance. Recent advances in analytical chemistry allow to study the impact of rhizobacteria on primary and secondary …
BD Allison - 1978 - search.proquest.com
photographed is “Missing Page (s)”. If it was possible to obtain the missing page (s) or section, they are spliced into the film along with adjacent pages. This may have necessitated …
Number of citations: 0 search.proquest.com
S Subramanian - 1993 - shareok.org
All compounds that exhibit biological activities of retinal (1) are termed" vitamin A derivatives". However, the term" retinoids" includes both natural (1-9) and synthetic analogs (10-15) of …
Number of citations: 0 shareok.org

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